molecular formula C7H9N3O2 B2359269 3-Cyclobutyl-4-nitro-1H-pyrazole CAS No. 1374830-12-2

3-Cyclobutyl-4-nitro-1H-pyrazole

Cat. No. B2359269
CAS RN: 1374830-12-2
M. Wt: 167.168
InChI Key: VJQZQCPFSQEIGU-UHFFFAOYSA-N
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Description

“3-Cyclobutyl-4-nitro-1H-pyrazole” is a chemical compound with the molecular formula C7H9N3O2. It’s a member of the pyrazole family, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Scientific Research Applications

Novel Synthesis Techniques

A significant application of 3-Cyclobutyl-4-nitro-1H-pyrazole in scientific research is in the development of novel synthesis techniques for pyrazole derivatives. Research by Deng and Mani (2008) has outlined a regioselective synthesis approach for creating 1,3,4-tri- or 1,3,4,5-tetrasubstituted pyrazoles, highlighting the utility of 3-Cyclobutyl-4-nitro-1H-pyrazole in facilitating reversed, exclusive 1,3,4-regioselectivity in reactions with hydrazones and nitroolefins. This is a crucial advancement in organic synthesis, offering a method to achieve high yields through base-mediated reactions and subsequent quenching with strong acids (Deng & Mani, 2008).

1,3-Dipolar Cycloaddition for Heterocyclic Compounds

Jones et al. (1998) explored the 1,3-dipolar cycloaddition of nitrile oxides, formed by dehydration of primary nitro compounds including pyrazole derivatives, with pyrrolidine enamines. This reaction route leads to isoxazole-4-carboxylates, which further undergo transformations to produce 3-acyltetronic acids and 3-acyl-4-hydroxytetrahydropyran-2-ones. This method represents a valuable strategy for constructing oxygen heterocyclic triones, demonstrating the versatile role of nitropyrazole derivatives in synthesizing complex heterocyclic structures (Jones et al., 1998).

Microwave-Assisted Synthesis

Gomez et al. (2009) reported on the microwave-assisted reactions of nitroheterocycles, including 4-nitro-1-(p-toluenesulfonyl)pyrazole, with dienes. This innovative approach highlights the efficiency of microwave irradiation in solvent-free conditions to achieve cycloaddition and sigmatropic shift reactions, leading to the formation of novel pyrazole derivatives. The study showcases the potential of 3-Cyclobutyl-4-nitro-1H-pyrazole in enabling the rapid synthesis of heterocyclic compounds under microwave-assisted conditions (Gomez et al., 2009).

Photoactivated 1,3-Dipolar Cycloaddition

Wang et al. (2007) developed a mild, photoactivated 1,3-dipolar cycloaddition procedure for the synthesis of polysubstituted pyrazolines, involving the in situ generation of reactive nitrile imine dipoles and their spontaneous cycloaddition with various 1,3-dipolarophiles. This technique emphasizes the role of 3-Cyclobutyl-4-nitro-1H-pyrazole derivatives in facilitating the generation of highly functionalized compounds through light-mediated cycloaddition reactions, demonstrating the method's excellent solvent compatibility, functional group tolerance, regioselectivity, and yield (Wang et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitro-1H-pyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-cyclobutyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-10(12)6-4-8-9-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQZQCPFSQEIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374830-12-2
Record name 3-cyclobutyl-4-nitro-1H-pyrazole
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